

# Performance comparison of Co-Hf vs. Sm-Co permanent magnets

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Cobalt;hafnium |           |
| Cat. No.:            | B15486536      | Get Quote |

## Performance Showdown: Co-Hf vs. Sm-Co Permanent Magnets

A Comparative Guide for Researchers and Scientists in Advanced Materials and Drug Development

The landscape of high-performance permanent magnets is critical for innovation across numerous scientific and industrial fields, including advanced medical devices and laboratory equipment. Among the array of available materials, Samarium-Cobalt (Sm-Co) magnets have long been a staple for applications demanding high magnetic strength and exceptional thermal stability. However, emerging materials like Cobalt-Hafnium (Co-Hf) alloys are presenting new possibilities. This guide provides an objective performance comparison of Co-Hf and Sm-Co permanent magnets, supported by experimental data, to aid researchers and professionals in selecting the optimal material for their specific needs.

## At a Glance: Key Performance Metrics

The performance of a permanent magnet is primarily defined by its magnetic and thermal properties. The following table summarizes the key quantitative data for Co-Hf and various grades of Sm-Co magnets, offering a clear comparison of their capabilities.



| Property                                      | Co-Hf Alloys                      | Sm-Co (SmCo5)         | Sm-Co (Sm2Co17)       |
|-----------------------------------------------|-----------------------------------|-----------------------|-----------------------|
| Remanence (Br)                                | 5.3 - 8.9 kG                      | 8.1 - 10.0 kG[1]      | 10.5 - 11.8 kG        |
| Coercivity (Hci)                              | 2.0 - 2.4 kOe                     | ~15 - 23 kOe[1]       | ~15 - 30 kOe          |
| Maximum Energy Product ((BH)max)              | 4.3 - 12.6 MGOe                   | 15 - 24 MGOe[2]       | 22 - 32 MGOe[1]       |
| Curie Temperature<br>(Tc)                     | > 750 K (~477 °C)                 | ~720 - 750 °C         | ~800 - 850 °C         |
| Maximum Operating Temperature                 | Not well established              | ~250 °C[2]            | ~300 - 350 °C[2]      |
| Reversible Temperature Coefficient of Br (α)  | Not readily available             | ~ -0.04 %/°C          | ~ -0.03 %/°C[3]       |
| Reversible Temperature Coefficient of Hci (β) | -0.19 %/°C (for Co7Hf ribbons)[4] | Not readily available | Not readily available |

## **Diving Deeper: Experimental Insights**

The data presented above is derived from various experimental studies. Understanding the methodologies employed is crucial for interpreting the results accurately.

#### **Experimental Protocols**

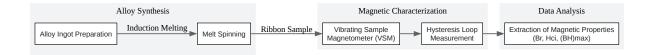
1. Sample Preparation: Melt Spinning

A common technique for producing nanocrystalline and amorphous magnetic ribbons, such as those of Co-Hf and some Sm-Co alloys, is melt spinning.[5][6][7]

Process: An ingot of the desired alloy composition is melted in a crucible, typically using
induction heating. The molten metal is then ejected under inert gas pressure through a
nozzle onto a rapidly rotating, water-cooled copper wheel.[5][8]

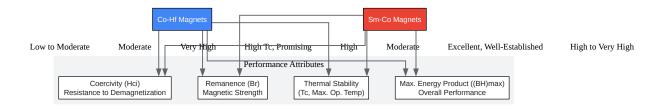


- Rapid Solidification: The high cooling rate (on the order of 10<sup>4</sup> to 10<sup>7</sup> K/s) freezes the atomic structure in a disordered or nanocrystalline state, which is crucial for achieving specific magnetic properties.
- Control Parameters: The wheel speed and ejection pressure are critical parameters that influence the cooling rate and, consequently, the microstructure and magnetic properties of the resulting ribbons.[7]
- 2. Magnetic Characterization: Vibrating Sample Magnetometry (VSM)


The primary tool for measuring the magnetic properties of permanent magnets is the Vibrating Sample Magnetometer (VSM).[9]

- Principle: A small sample of the magnetic material is vibrated at a constant frequency in a
  uniform magnetic field. The resulting changing magnetic flux from the sample induces a
  voltage in a set of pick-up coils. This induced voltage is proportional to the magnetic moment
  of the sample.[10][11]
- Hysteresis Loop Measurement: By sweeping the external magnetic field from a large positive
  value to a large negative value and back, a hysteresis loop (B-H or M-H curve) is generated.
  [12][13]
- Data Extraction: From the hysteresis loop, key magnetic parameters such as remanence (Br), coercivity (Hcb and Hci), and the maximum energy product ((BH)max) are determined.
   [13] Temperature-dependent measurements can be performed by integrating a furnace or cryostat into the VSM setup.[9]

### **Visualizing the Process and Comparison**


To better understand the experimental workflow and the comparative performance of these magnets, the following diagrams are provided.





Click to download full resolution via product page

Experimental workflow for permanent magnet characterization.



Click to download full resolution via product page

Performance comparison of Co-Hf and Sm-Co magnets.

#### **Discussion and Conclusion**

Sm-Co Magnets: The Established High-Performer

Samarium-Cobalt magnets, particularly the Sm2Co17 grades, demonstrate superior magnetic properties in terms of remanence, coercivity, and maximum energy product. Their key advantage lies in their excellent thermal stability, with high Curie and maximum operating temperatures, making them the material of choice for applications in demanding thermal environments.[1][2][3] The well-established manufacturing processes and the availability of various grades provide a reliable and versatile solution for high-performance magnetic needs.

Co-Hf Magnets: A Promising Rare-Earth-Free Alternative



Cobalt-Hafnium alloys, while exhibiting more moderate magnetic properties compared to Sm-Co, present a significant advantage: they are rare-earth-free. This is a crucial consideration given the price volatility and supply chain concerns associated with rare-earth elements. The high Curie temperature of Co-Hf alloys suggests good intrinsic thermal stability. Although their maximum operating temperature is not yet well-defined, the temperature coefficient of coercivity for some compositions is promising.[4] Further research and development in nanostructuring and composition optimization could lead to enhanced magnetic performance, positioning Co-Hf magnets as a viable alternative for a range of applications where the extreme performance of Sm-Co is not a strict requirement.

#### For the Researcher:

The choice between Co-Hf and Sm-Co magnets will ultimately depend on the specific requirements of the application. For cutting-edge devices where maximum magnetic performance and proven thermal stability are paramount, Sm-Co remains the leading choice. However, for applications where cost, material availability, and a move away from rare-earth elements are significant drivers, and the magnetic performance requirements are within the capabilities of Co-Hf, these emerging magnets warrant serious consideration. The ongoing research into Co-Hf and other rare-earth-free permanent magnets promises a future with a broader palette of materials to drive scientific and technological advancement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. magnetexpert.com [magnetexpert.com]
- 2. duramag.com [duramag.com]
- 3. Samarium—cobalt magnet Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanocrystalline and nanocomposite permanent magnets by melt spinning technique [cpb.iphy.ac.cn]



- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Melt spinning Wikipedia [en.wikipedia.org]
- 9. lakeshore.com [lakeshore.com]
- 10. Vibrating-sample magnetometer Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. idealmagnetsolutions.com [idealmagnetsolutions.com]
- 13. Nondestructive Evaluation Physics : Magnetism [nde-ed.org]
- To cite this document: BenchChem. [Performance comparison of Co-Hf vs. Sm-Co permanent magnets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486536#performance-comparison-of-co-hf-vs-sm-co-permanent-magnets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com